molecular formula C20H18O2 B1586793 1,3-Dibenzyloxybenzene CAS No. 3769-42-4

1,3-Dibenzyloxybenzene

Cat. No. B1586793
CAS RN: 3769-42-4
M. Wt: 290.4 g/mol
InChI Key: RESHZVQZWMQUMB-UHFFFAOYSA-N
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Description

1,3-Dibenzyloxybenzene is a chemical compound with the molecular formula C20H18O2 . It is also known by other names such as 1,3-Bis(benzyloxy)benzene and Resorcinol Dibenzyl Ether .


Molecular Structure Analysis

The molecular structure of 1,3-Dibenzyloxybenzene consists of a benzene ring with two benzyloxy groups attached at the 1 and 3 positions . The average mass of the molecule is 290.356 Da .


Physical And Chemical Properties Analysis

1,3-Dibenzyloxybenzene is a solid at 20 degrees Celsius . The melting point ranges from 71.0 to 76.0 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Sharma, Bobek, and Bloch (1975) explored the synthesis of 1,3-dideazauridine and its dibenzyl derivative from 4-bromo-1,3-dihydroxybenzene, leading to the discovery of its antitumor activity and inhibition of herpes simplex virus type I in vitro (Sharma, Bobek, & Bloch, 1975).

Wastewater Treatment

Elastomer Synthesis

  • A study by Fan et al. (2018) on the synthesis of N,N-dihydroxybenzene-1,3-dicarboximidoyl dichloride from benzene-1,3-dicarboxaldehyde indicated its application in enhancing the tensile strength of different elastomers (Fan et al., 2018).

Debenzylation Research

  • Akien, Legeay, Wells, and Poliakoff (2010) studied the continuous catalytic debenzylation of 1,4-dibenzyloxybenzene, achieving high conversion and selectivity for monodebenzylated products (Akien, Legeay, Wells, & Poliakoff, 2010).

Electrosynthesis and Polymerization

  • Kennedy, Glidle, and Cunnane (2007) explored the electrochemical oxidation and polymerization of 1,3-dihydroxybenzene for creating pinhole-free masks in nanotechnology applications (Kennedy, Glidle, & Cunnane, 2007).

Chemical Stability Studies

  • Romero et al. (2018) conducted research on the pKa determination of 1,2-dihydroxybenzenes, which include structural analogs of 1,3-dibenzyloxybenzene, revealing insights into their chemical properties (Romero et al., 2018).

Safety And Hazards

1,3-Dibenzyloxybenzene is intended for research and development use only. It is not recommended for medicinal, household, or other uses . Specific safety measures and hazards are not detailed in the search results.

Relevant Papers

One relevant paper discusses the continuous catalytic debenzylation of 1,4-Dibenzyloxybenzene with H2 in THF . This paper might provide insights into similar reactions involving 1,3-Dibenzyloxybenzene.

properties

IUPAC Name

1,3-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESHZVQZWMQUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362173
Record name 1,3-Dibenzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzyloxybenzene

CAS RN

3769-42-4
Record name 1,3-Dibenzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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